Cas no 554-34-7 (1,2-Ethanedione,1,2-bis(3,4-dimethoxyphenyl)-)

1,2-Ethanedione,1,2-bis(3,4-dimethoxyphenyl)- is a diketone derivative featuring two 3,4-dimethoxyphenyl substituents. This compound is of interest in organic synthesis due to its conjugated structure and electron-rich aromatic rings, which may facilitate applications in photochemistry or as a precursor for heterocyclic systems. The dimethoxy groups enhance solubility in polar organic solvents, improving reactivity in cross-coupling or condensation reactions. Its rigid framework suggests potential utility in materials science, particularly for designing conjugated polymers or ligands in coordination chemistry. Careful handling is advised due to possible sensitivity to light or oxidation. Analytical characterization typically includes NMR, IR, and mass spectrometry for purity verification.
1,2-Ethanedione,1,2-bis(3,4-dimethoxyphenyl)- structure
554-34-7 structure
Product Name:1,2-Ethanedione,1,2-bis(3,4-dimethoxyphenyl)-
CAS No:554-34-7
MF:C18H18O6
MW:330.331925868988
CID:383824
PubChem ID:226353
Update Time:2025-06-11

1,2-Ethanedione,1,2-bis(3,4-dimethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanedione,1,2-bis(3,4-dimethoxyphenyl)-
    • 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione
    • 1,2-Bis-(3,4-dimethoxy-phenyl)-ethan-1,2-dion
    • 1,2-bis(3,4-dimethoxyphenyl)ethandione
    • 1,2-bis(3,4-dimethoxyphenyl)ethanedione
    • 1,2-bis-(3,4-dimethoxyphenyl)ethanedione
    • 1,2-bis-(3,4-dimethoxyphenyl)ethanodione
    • 3,3',4,4'-Tetramethoxybenzil
    • 3,3',4,4'-tetramethyloxybenzyl
    • AC1L5EPE
    • AC1Q5EEQ
    • CTK5A3593
    • NSC16733
    • SureCN3758910
    • Veratril
    • NSC-16733
    • 1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanedione #
    • 554-34-7
    • SCHEMBL3758910
    • Ethanedione, bis(3,4-dimethoxyphenyl)-
    • DTXSID90280410
    • SR-01000554353-1
    • EU-0026996
    • BIS(3,4-DIMETHOXYPHENYL)ETHANE-1,2-DIONE
    • SR-01000554353
    • GMPWPTYBCCEVKH-UHFFFAOYSA-N
    • 1,2-Bis-(3,4-dimethoxy-phenyl)-ethan-1,2-dione
    • AKOS002084899
    • G69073
    • DTXCID50231564
    • STL371144
    • Inchi: 1S/C18H18O6/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3
    • InChI Key: GMPWPTYBCCEVKH-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C(C(C1C=CC(=C(C=1)OC)OC)=O)=O)OC

Computed Properties

  • Exact Mass: 330.11034
  • Monoisotopic Mass: 330.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 71.1Ų

Experimental Properties

  • Density: 1.195
  • Boiling Point: 505.6°Cat760mmHg
  • Flash Point: 223.6°C
  • Refractive Index: 1.549
  • PSA: 71.06
  • LogP: 2.78660

1,2-Ethanedione,1,2-bis(3,4-dimethoxyphenyl)- Pricemore >>

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Additional information on 1,2-Ethanedione,1,2-bis(3,4-dimethoxyphenyl)-

Introduction to 1,2-Ethanedione, 1,2-bis(3,4-dimethoxyphenyl) (CAS No. 554-34-7)

1,2-Ethanedione, 1,2-bis(3,4-dimethoxyphenyl), with the chemical formula C₁₄H₁₄O₄, is a fascinating organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This review aims to provide a comprehensive overview of its properties, synthesis methods, and emerging applications, particularly in the context of modern research and development.

The compound is characterized by its unique structure, featuring a central 1,2-ethanedione moiety flanked by two 3,4-dimethoxyphenyl groups. This architecture imparts distinct electronic and steric properties, making it a versatile building block for various chemical transformations. The presence of methoxy groups enhances its solubility in polar solvents and influences its reactivity, which is particularly relevant in medicinal chemistry.

In recent years, 1,2-Ethanedione, 1,2-bis(3,4-dimethoxyphenyl) has been explored for its potential in the synthesis of bioactive molecules. Its ability to undergo Michael addition reactions and condensation processes has opened new avenues for drug discovery. For instance, researchers have leveraged this compound to develop novel heterocyclic scaffolds that exhibit promising pharmacological activities. These include anti-inflammatory agents and kinase inhibitors, which are critical targets in oncology and immunology.

The synthesis of 1,2-Ethanedione, 1,2-bis(3,4-dimethoxyphenyl) typically involves the condensation of acetone derivatives with dimethoxybenzaldehyde under controlled conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have further refined its preparation, enabling higher yields and purities. These advancements are particularly noteworthy in the context of green chemistry principles, where minimizing waste and maximizing efficiency are paramount.

One of the most intriguing aspects of this compound is its role as a precursor in the development of advanced materials. Its aromatic structure and electron-rich nature make it suitable for applications in organic electronics. For example, it has been utilized in the synthesis of conjugated polymers that exhibit excellent charge transport properties. These materials are being investigated for use in flexible electronics and organic photovoltaics (OPVs), where lightweight and efficient charge carriers are essential.

Recent studies have also highlighted the compound's potential in catalysis. The 1,2-ethanedione core can act as a ligand for transition metals, facilitating various catalytic cycles such as hydrogenation and oxidation reactions. This property is particularly valuable in industrial processes where precise control over reaction conditions is required. By tuning the steric and electronic environment through modifications of the phenyl rings, researchers can fine-tune the catalytic activity for specific applications.

The pharmaceutical industry has been particularly keen on exploring derivatives of 1,2-Ethanedione, 1,2-bis(3,4-dimethoxyphenyl) due to its structural versatility. For instance, modifications at the methoxy positions have allowed for the creation of novel analogs with enhanced binding affinity to biological targets. This approach has led to the discovery of compounds with improved therapeutic profiles compared to their parent structures. Such findings underscore the importance of structural diversity in drug design.

Moreover,the compound's stability under various conditions makes it an attractive candidate for long-term storage and transportation. Unlike some reactive intermediates that require specialized handling,1,2-ethanedione,1,2-bis(3,4-dimethoxyphenyl) can be stored at ambient temperatures without significant degradation,facilitating its use in both laboratory-scale research and industrial-scale production.

In conclusion,the multifaceted applications of 1,2-ethanedione,1,2-bis(3,4-dimethoxyphenyl) highlight its significance as a chemical intermediate。From pharmaceuticals to advanced materials,this compound continues to inspire innovation across multiple scientific disciplines。As research progresses,it is likely that new applications will emerge,further solidifying its role as a cornerstone molecule in modern chemistry。

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